![molecular formula C11H23NO5 B12410389 (2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate](/img/structure/B12410389.png)
(2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate is a deuterated derivative of a common amino acid. Deuterium, a stable isotope of hydrogen, is incorporated into the molecule to enhance its stability and alter its metabolic pathways. This compound is of interest in various fields, including medicinal chemistry and metabolic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate typically involves multiple steps:
Protection and Functionalization: The amino and carboxyl groups are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions.
Coupling Reactions: The protected amino acid is coupled with deuterated methyl groups using reagents like deuterated methyl iodide.
Deprotection: The Boc groups are removed under acidic conditions to yield the final deuterated amino acid.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. Key considerations include:
Catalyst Selection: Efficient catalysts for deuteration to ensure high yield and purity.
Reaction Conditions: Optimizing temperature, pressure, and solvent systems to maximize deuterium incorporation.
Purification: Advanced chromatographic techniques to separate the desired product from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: The deuterium atoms can be replaced with hydrogen under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: Acidic or basic conditions to facilitate the exchange of deuterium with hydrogen.
Major Products
Oxidation Products: Deuterated ketones or aldehydes.
Reduction Products: Non-deuterated amino acids.
Substitution Products: Hydrogenated derivatives of the original compound.
Applications De Recherche Scientifique
(2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate has several scientific research applications:
Metabolic Studies: Used as a tracer to study metabolic pathways due to its stability and distinguishable mass.
Medicinal Chemistry: Investigated for its potential to improve the pharmacokinetic properties of drugs.
Biological Research: Helps in understanding protein synthesis and degradation.
Industrial Applications: Used in the production of deuterated drugs and other compounds.
Mécanisme D'action
The mechanism of action of (2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate involves its interaction with metabolic enzymes. The deuterium atoms slow down the rate of metabolic reactions, providing insights into enzyme kinetics and metabolic pathways. This compound targets specific enzymes involved in amino acid metabolism, altering their activity and providing valuable data for research.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylpentanoic acid: Non-deuterated version.
(2S)-4,5,5,5-tetradeuterio-2-amino-4-(trideuteriomethyl)pentanoic acid: Deuterated without the Boc protection.
Uniqueness
Stability: The presence of deuterium enhances the stability of the compound.
Metabolic Pathways: Alters metabolic pathways, providing unique insights compared to non-deuterated analogs.
Research Applications: Widely used in metabolic studies and medicinal chemistry due to its unique properties.
This detailed article provides a comprehensive overview of (2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H23NO5 |
|---|---|
Poids moléculaire |
256.35 g/mol |
Nom IUPAC |
(2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate |
InChI |
InChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2/t8-;/m0./s1/i1D3,2D3,7D; |
Clé InChI |
URQQEIOTRWJXBA-YHSKRYAASA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C([2H])([2H])[2H].O |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


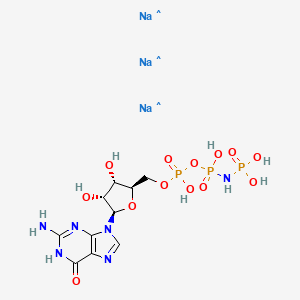
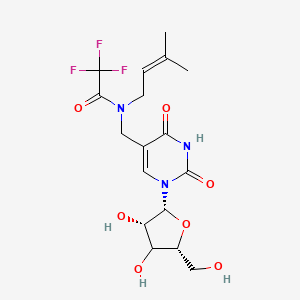
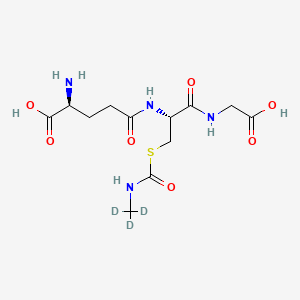
![(E)-3-[1-cyclopropyl-7-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12410326.png)

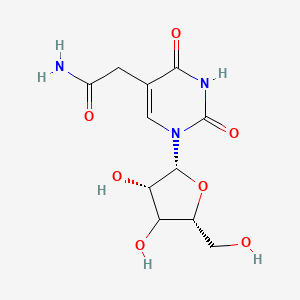
![(3S)-3-[4-[4-[(4R)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12410337.png)
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12410338.png)
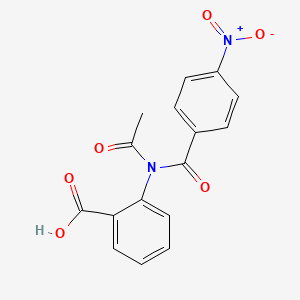
![4-amino-1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12410364.png)
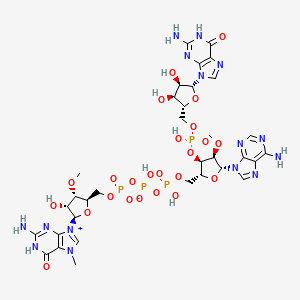
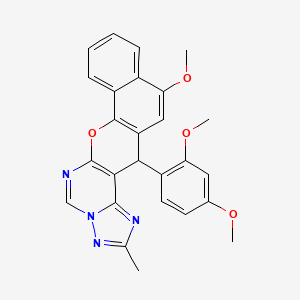
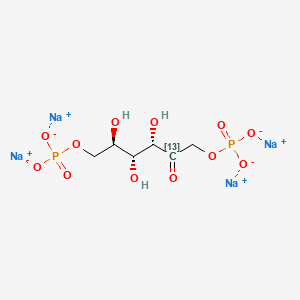
![N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine](/img/structure/B12410388.png)
